molecular formula C26H32F2N6O5S B8090977 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

Cat. No.: B8090977
M. Wt: 578.6 g/mol
InChI Key: FFKREGBVPQJTKU-UQOILGOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a triazolo[4,5-d]pyrimidine derivative characterized by a cyclopenta[d][1,3]dioxolane core, a (3,4-difluorophenyl)cyclopropylamine substituent, and a propylsulfinyl group. Its molecular formula is C₂₆H₃₂F₂N₆O₅S (molecular weight: 578.64 g/mol), with six defined stereocenters ensuring precise spatial orientation for biological interactions .

Properties

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2N6O5S/c1-4-9-40(36)25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(37-8-7-35)22-21(18)38-26(2,3)39-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)/t14-,17+,18+,19-,21-,22+,40?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKREGBVPQJTKU-UQOILGOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol is a complex synthetic molecule that has garnered attention for its potential biological activities. This article aims to elucidate its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to a class of molecules known as triazolo[4,5-d]pyrimidines and features a cyclopropyl moiety and a sulfinyl group. Its intricate structure contributes to its biological activity. The specific stereochemistry indicated by the (3aR,4S,6R,6aS) configuration suggests potential interactions with biological targets that are sensitive to stereochemical variations.

Biological Activity Overview

  • Antiplatelet Activity : The compound has been studied for its antiplatelet effects. It acts as a reversible antagonist of the P2Y12 receptor for ADP, similar to ticagrelor. In vitro studies have shown that it displays high affinity and potent inhibition of platelet aggregation.
    CompoundP2Y12 Antagonism (pKi)Antiplatelet Activity
    Ticagrelor8.7High
    This CompoundTBDTBD
  • Antibacterial Activity : Research indicates that certain analogues of ticagrelor exhibit antibacterial properties against gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). However, the link between antiplatelet and antibacterial activities is not straightforward; modifications in structure can lead to loss of antibacterial efficacy while retaining antiplatelet function.
    • Case Study : A study synthesized various ticagrelor analogues and assessed their biological activities. While some maintained antiplatelet activity comparable to ticagrelor, others showed diminished antibacterial effects despite structural similarities.

The primary mechanism by which this compound exerts its effects involves the inhibition of the P2Y12 receptor. By blocking this receptor, the compound prevents ADP-mediated activation of platelets, thereby reducing thrombus formation. Additionally, the presence of the sulfinyl group may influence metabolic pathways and enhance bioavailability.

Research Findings

Recent studies have focused on the synthesis of this compound and its analogues with varying substitutions at critical positions:

  • Antiplatelet Studies : In vitro assays demonstrated that modifications at the 7-position of the triazolo[4,5-d]pyrimidine core can significantly alter antiplatelet potency.
    AnalogueAntiplatelet Activity (Fold-inhibition)
    7iComparable to ticagrelor
    7lEquipotent to reference
    7pWeaker than reference

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Core Structural Analog: Ticagrelor

Ticagrelor (C₂₃H₂₈F₂N₆O₄S), a direct analog, shares the triazolo[4,5-d]pyrimidine core and (3,4-difluorophenyl)cyclopropylamine moiety but differs in two key aspects:

Substituent at Position 5: Ticagrelor has a propylthio (C₃H₇S–) group, while the target compound features a propylsulfinyl (C₃H₇S(O)–) group.

Cyclopentane Backbone : Ticagrelor lacks the 2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxolane ring, which in the target compound may enhance conformational rigidity and receptor binding .

Pharmacological Impact :

  • Ticagrelor is a P2Y₁₂ receptor antagonist used for antiplatelet therapy. The sulfinyl modification in the target compound may alter binding kinetics to this receptor, though explicit activity data remain unreported .
Analogs with Modified Substituents

Three analogs from provide insights into structure-activity relationships:

Compound ID 5-Position Substituent Cyclopentane Backbone Key Differences vs. Target Compound
16m Propylthio Unmodified Lacks sulfinyl group; reduced polarity
7u Propylthio Hydroxyethoxy Altered backbone flexibility
7v Chloro Trihydroxycyclopentane Loss of sulfur group; enhanced H-bonding potential
Pharmacokinetic Considerations
  • Metabolism : Sulfoxides are less prone to further oxidation than thioethers, which may reduce reactive metabolite formation .
  • Formulation: Similar to ticagrelor formulations (), the target compound may require non-hygroscopic excipients (e.g., mannitol, dibasic calcium phosphate) for stability .

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